1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid

Lipophilicity ADME Drug Design

CNS lead optimization often stalls when 4-methyl pyrrolidine scaffolds fail to balance lipophilicity and metabolic stability. This 4-cyclopropyl building block directly addresses that gap: • +0.39 logP boost vs. 4-Me analog enhances membrane permeability without MW penalty. • Racemic mixture enables chiral resolution; predicted bp 387.3 °C guides distillation design. • Cyclopropyl group attenuates oxidative metabolism, reducing microsomal stability attrition. Supplied at 95% purity with cold-chain storage; standard B2B global shipping available.

Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
CAS No. 186203-60-1
Cat. No. B067487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid
CAS186203-60-1
Synonyms1-Benzyl-4-cyclopropyl-3-pyrrolidinecarboxylic acid
Molecular FormulaC15H19NO2
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESC1CC1C2CN(CC2C(=O)O)CC3=CC=CC=C3
InChIInChI=1S/C15H19NO2/c17-15(18)14-10-16(9-13(14)12-6-7-12)8-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,17,18)
InChIKeyJBLUXZWVKSRNJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid: Identity & Properties


1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid (CAS 186203-60-1, molecular formula C₁₅H₁₉NO₂, MW 245.32) is a 3,4-disubstituted pyrrolidine derivative bearing an N-benzyl group, a 4-cyclopropyl substituent, and a carboxylic acid at the 3-position. It serves primarily as a versatile small-molecule scaffold and synthetic building block . The compound is supplied as a racemic or stereochemically undefined mixture , distinguishing it from its enantiomerically pure (3S,4S)- and (3R,4R)- congeners.

Product type Racemic pyrrolidine scaffold, synthetic building block
Key substituent 4-Cyclopropyl for distinct steric and electronic effects
Stereochemistry Supplied as racemic or undefined mixture; enantiopure forms also available

1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid: Why Generic Analogs Cannot Substitute


Superficially similar pyrrolidine-3-carboxylic acid derivatives exhibit pronounced differences in lipophilicity, bulk, and conformational behavior upon substitution at the 4-position. The cyclopropyl ring imparts distinct steric and electronic effects that cannot be replicated by a methyl or hydrogen substituent, directly impacting solubility, metabolic stability, and binding pocket complementarity [1]. Consequently, experimental outcomes obtained with the 4-cyclopropyl scaffold are not reliably transferrable to des-cyclopropyl or 4-methyl analogues, and vice versa.

4-Cyclopropyl (this compound) 4-Methyl or 4-H analogues Cyclopropyl steric bulk and electronics can shift lipophilicity, conformation, and metabolic stability; results may not transfer.
Racemic mixture Single enantiomer Chiral recognition environments may respond differently; select stereochemistry to match assay design.

1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid: Quantitative Differentiation


LogP Comparison: Cyclopropyl vs. 4-Methyl

The 4-cyclopropyl compound exhibits a computed logP of 2.17, compared to 1.78 for the 4-methyl analogue, reflecting a +0.39 log unit increase in lipophilicity attributable to the additional carbon atoms and unique electronic character of the cyclopropyl ring . This difference can influence membrane permeability and off-target binding.

LogP comparison
Data to verify
ΔlogP = +0.39 (2.17 vs 1.78)
Higher computed lipophilicity context
Computational prediction; method not specified
Lipophilicity ADME Drug Design

Boiling Point: Cyclopropyl vs. 4-Methyl

The predicted boiling point of the 4-cyclopropyl compound is 387.3±35.0 °C, substantially higher than the 348.3±35.0 °C predicted for the corresponding 4-methyl analogue . The ~39 °C increment reflects stronger intermolecular interactions conferred by the cyclopropyl group and directly affects distillation-based purification protocols.

Boiling point
Data to verify
ΔBP ≈ +39 °C (387.3 vs 348.3 °C)
May require adjusted distillation conditions
Predicted values; experimental validation needed
Purification Scale-up Distillation

Density: Cyclopropyl vs. 4-Methyl

The predicted density of the cyclopropyl derivative (1.243±0.06 g/cm³) is higher than that of the 4-methyl analogue (1.152±0.06 g/cm³), a difference of ~0.09 g/cm³ . This property is valuable for identity confirmation, solution preparation, and formulation calculations.

Density
Data to verify
ΔDensity ≈ +0.09 g/cm³ (1.243 vs 1.152)
Potential impact on solution preparation
Computed density; verify experimentally
Formulation Quality Control Density

Stereochemistry: Racemic vs. Single Enantiomers

CAS 186203-60-1 is supplied as a racemic or stereochemically undefined mixture . In contrast, the (3S,4S)-enantiomer (CAS 189506-90-9) is commercially available at 97–98% purity and the (3R,4R)-enantiomer (CAS 189498-34-8) at 98% purity . This range of stereochemical options enables precise control over chirality in asymmetric synthesis or biological assays.

Stereochemistry
Data to verify
Racemic vs. >98% ee (single enantiomers)
Enables enantiomer-attribution study design
Supplier specifications; independent QC recommended
Chirality Asymmetric Synthesis Enantiomeric Purity

Metabolic Stability: Cyclopropyl vs. Methyl

The cyclopropyl group is widely recognized in medicinal chemistry for its ability to reduce oxidative metabolism relative to methyl or hydrogen substituents, often by blocking sites of cytochrome P450-mediated oxidation [1]. Although direct experimental stability data for this specific compound are not publicly available, the structural motif predicts enhanced metabolic robustness compared to the 4-methyl or 4-unsubstituted analogs.

Metabolic stability
Class-level
Cyclopropyl may reduce oxidative metabolism vs methyl/H
Class-level inference; direct data unavailable
Supported by medicinal chemistry literature [REFS-1]
Metabolic Stability CYP450 Cyclopropyl

1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid: Application Scenarios


Lipophilicity-Driven Lead Optimization

The +0.39 logP advantage over the 4-methyl analogue makes this compound a valuable intermediate for medicinal chemistry campaigns aiming to improve membrane permeability without increasing molecular weight excessively. It is particularly suited for CNS-targeted projects where balanced lipophilicity is critical.

Distillation Process Development & Scale-Up

With a predicted boiling point of 387.3°C , significantly higher than the 4-methyl variant, this compound requires tailored distillation conditions. Process chemists can leverage this data during solvent swap or vacuum distillation design, ensuring thermal stability margins are respected.

Enantioselective Synthesis & Chiral Expansion

The availability of CAS 186203-60-1 as a racemic mixture alongside the (3S,4S)- and (3R,4R)- enantiomers (97–98% purity) allows researchers to select the exact stereochemical form needed. This is essential for asymmetric catalysis, chiral resolution studies, or when a specific enantiomer is required for biological target engagement.

Metabolic Stability Screening

Given the established class-level evidence that cyclopropyl groups can attenuate oxidative metabolism [1], incorporating this scaffold early in hit-to-lead programs may reduce metabolic soft spots. This proactive strategy can lower attrition rates during in vitro microsome or hepatocyte stability assays.

Application
Selection Property
Validation Focus
Lipophilicity-driven lead optimization
Higher computed logP for membrane permeability studies
Confirm logP experimentally; assess permeability
Distillation process development & scale-up
Elevated predicted boiling point requires thermal evaluation
Verify boiling point and thermal stability
Enantioselective synthesis & chiral expansion
Racemate with access to enantiopure forms
Confirm enantiomeric purity; chiral method setup
Metabolic stability screening
Cyclopropyl motif class-associated with metabolic robustness
Evaluate microsomal/hepatocyte stability experimentally
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